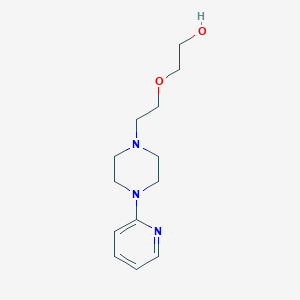
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol is a chemical compound with the molecular formula C13H21N3O2 and a molecular weight of 251.33 g/mol . This compound features a piperazine ring substituted with a pyridine group and an ethoxyethanol chain, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 4-(pyridin-2-yl)piperazine with ethylene oxide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to ensure consistent product quality and to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The pyridine group can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(Piperazin-1-yl)ethoxy)ethanol: This compound lacks the pyridine group, making it less versatile in certain applications.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: This compound has an additional amino group, which can alter its reactivity and biological activity.
Uniqueness
The presence of both the pyridine and piperazine moieties in 2-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)ethan-1-ol makes it unique, providing a balance of hydrophilic and hydrophobic properties. This enhances its solubility and reactivity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H21N3O2 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C13H21N3O2/c17-10-12-18-11-9-15-5-7-16(8-6-15)13-3-1-2-4-14-13/h1-4,17H,5-12H2 |
Clave InChI |
GGICOFBWFASVNG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOCCO)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
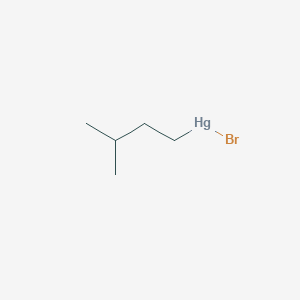
![2-(2,4-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14131503.png)
![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
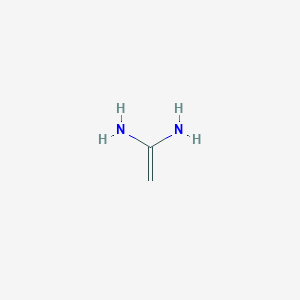
![2-Diazonio-5-[4-[2,3,4-tris[(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxy]benzoyl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B14131522.png)
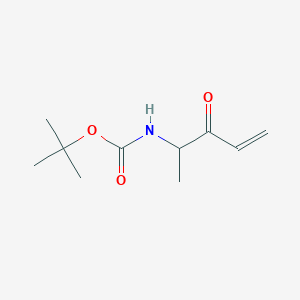
![N-({(5S)-3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)(2-~13~C,~2~H_3_)acetamide](/img/structure/B14131540.png)
![3-Methyl-2-[(propylsulfonyl)amino]butanoic acid](/img/structure/B14131543.png)
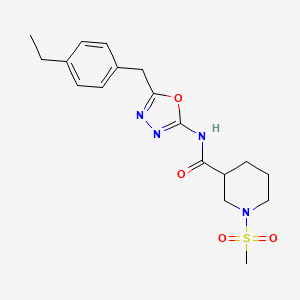
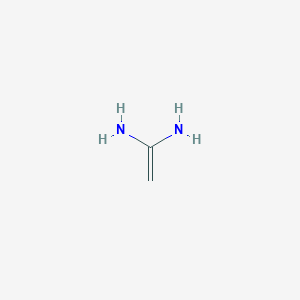
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131560.png)


